molecular formula C10H14ClN3OS B2358296 N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 2190139-95-6

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide

Cat. No. B2358296
CAS RN: 2190139-95-6
M. Wt: 259.75
InChI Key: SXMWJSNFQFGOCA-UHFFFAOYSA-N
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Description

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been shown to have potent inhibitory effects on JAK3, which makes it a promising candidate for the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide exerts its therapeutic effects by inhibiting JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. JAK3 is predominantly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of these immune cells, thus reducing inflammation and tissue damage.
Biochemical and physiological effects:
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage. In preclinical studies, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3 inhibition. This compound has been extensively studied in preclinical and clinical settings, which makes it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. However, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has some limitations for lab experiments, such as its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.

Future Directions

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas that need to be explored to fully understand its therapeutic potential. Some of the future directions for research on N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide include:
1. Investigating the long-term safety and efficacy of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in large-scale clinical trials.
2. Exploring the potential use of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in combination with other drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in other diseases, such as cancer and infectious diseases.
4. Developing new formulations and delivery methods for N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide to improve its pharmacokinetic properties.
5. Investigating the role of JAK3 inhibition in other physiological processes, such as hematopoiesis and wound healing.
In conclusion, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide is a promising compound for the treatment of various autoimmune diseases. Its potent inhibitory effects on JAK3 make it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. Further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide involves several steps, starting from the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine to form N-methyl-3-chloropyrazine-2-carboxamide. This intermediate is then reacted with 2-methyl-3-mercaptopropanoic acid to form N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide. The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage.

properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-7(6-16-2)10(15)14-5-8-9(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMWJSNFQFGOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)NCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide

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